1-(3-氟苯基)-1H-吡咯-2,5-二酮

描述

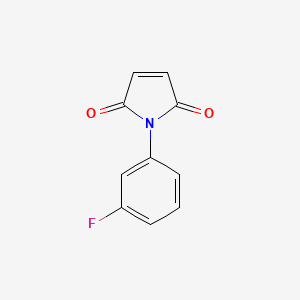

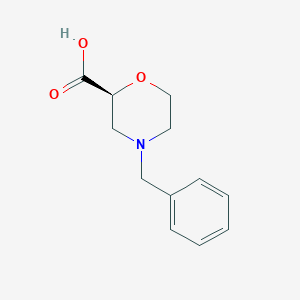

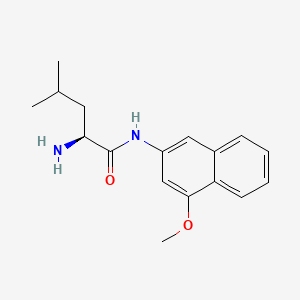

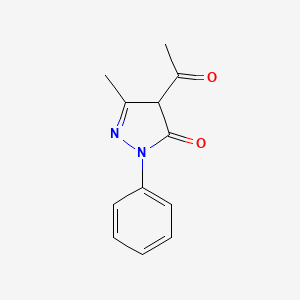

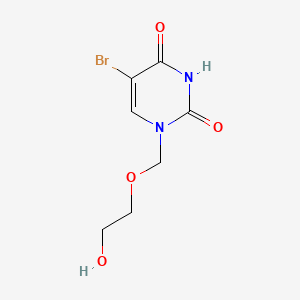

The compound “1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione” is likely to be an organic compound consisting of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) attached to a 3-fluorophenyl group (a phenyl ring with a fluorine atom at the 3rd position) at the 1-position of the pyrrole ring. The 2,5-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the electronegative fluorine atom, and the carbonyl groups. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring, the fluorine atom, and the carbonyl groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the carbonyl groups could enable it to participate in hydrogen bonding .科学研究应用

腐蚀抑制

1H-吡咯-2,5-二酮衍生物在酸性环境中对碳钢表现出有效的腐蚀抑制作用。它们的效率随着浓度的增加而增加,并且它们主要通过化学吸附过程粘附在钢表面上。这一发现表明在工业防腐中具有潜在的应用 (Zarrouk 等人,2015 年).

药物研究

这些化合物在药物研究中显示出巨大的潜力。例如,已经开发出具有显着抗 HIV-1 活性的衍生物,作为临床抗 HIV-1 药物的有希望的先导 (Liu 等人,2016 年)。此外,它们已被研究为乙醇酸氧化酶的抑制剂,这可能与草酸盐生产相关的疾病的治疗有关 (Rooney 等人,1983 年).

材料科学与电子学

这些衍生物在材料科学中具有高度相关性,特别是在发光聚合物的开发中。它们被掺入聚合物链中,产生出具有强荧光的材料,适用于光电子学应用 (Zhang 和 Tieke,2008 年)。它们还用于制造深色聚合物,可以加工成薄膜,用于各种技术应用 (Welterlich 等人,2012 年).

光学和电化学应用

这些化合物的电致变色特性,例如在施加电压时颜色发生变化,使其适用于电致变色器件和其他电子应用 (Arslan 等人,2007 年).

作用机制

Target of Action

Related compounds such as pyrazole derivatives have been shown to interact with various targets, including muscarinic receptors and androgen receptors .

Mode of Action

For instance, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This suggests that 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione might also interact with its targets to induce physiological changes.

Biochemical Pathways

For example, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This pathway involves the production of nitric oxide (NO), which then stimulates the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and a reduction in blood pressure.

Pharmacokinetics

This compound has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties may give some insight into the potential pharmacokinetics of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione.

Result of Action

For example, a pyrazole derivative was found to reduce blood pressure in spontaneously hypertensive rats . Another related compound, fluorofenidone, has been shown to attenuate renal interstitial fibrosis .

安全和危害

未来方向

生化分析

Cellular Effects

Other fluorophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione in animal models . Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione are not well-characterized . Understanding how this compound is metabolized, including any enzymes or cofactors it interacts with, could shed light on its effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRSWAMNOWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226059 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-99-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7508-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[4-[(4-Methylphenyl)methoxy]phenyl]methylideneamino]urea](/img/structure/B1618162.png)